molecular formula C14H13NO4 B2810022 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid CAS No. 926207-23-0

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Cat. No.: B2810022
CAS No.: 926207-23-0
M. Wt: 259.261
InChI Key: HYCWVGFPFTZSDP-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound aligns with broader advancements in heterocyclic chemistry during the early 21st century. While its exact date of synthesis remains unspecified in publicly available literature, its structural framework derives from earlier work on pyridine-benzoic acid hybrids, which gained prominence in the 2000s for their bioactivity. For instance, studies on influenza neuraminidase inhibitors demonstrated that pyridine derivatives could rival benzene-based compounds in efficacy, catalyzing interest in analogous structures. The compound’s synthesis, typically achieved via nucleophilic substitution between 3-methoxybenzoic acid and 2-(chloromethyl)pyridine under basic conditions, reflects standardized methodologies for constructing aromatic ether linkages.

Research Significance in Biochemical Sciences

This compound’s significance lies in its dual functionality: the benzoic acid moiety provides hydrogen-bonding capacity, while the pyridine ring introduces nitrogen-based electronic interactions. Such features make it a candidate for targeting enzymes or receptors requiring multipoint binding. For example, pyridine-containing analogs have shown inhibitory activity against viral neuraminidases, suggesting potential antiviral applications. Additionally, its role as a synthetic precursor enables the development of more complex molecules, such as trifluoromethyl-substituted derivatives (e.g., PubChem CID 72736173), which exhibit enhanced metabolic stability.

Table 1: Key Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₄H₁₃NO₄
Molecular Weight 259.26 g/mol
SMILES O=C(O)C1=CC=CC(OC)=C1OCC2=NC=CC=C2
Purity >95% (typical commercial grade)

Positioning Within Pyridine-Containing Benzoic Acid Derivatives

Structurally, this compound occupies a niche between simpler benzoic acids and highly substituted pyridine derivatives. Compared to 3-methoxy-4-(pyridin-2-ylmethoxy)benzoic acid (EVT-2996120), positional isomerism alters electronic distribution and steric accessibility, potentially influencing receptor binding. Similarly, derivatives like (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid (PubChem CID 72736173) incorporate additional functional groups but retain the core pyridinylmethoxy-benzoic acid motif, underscoring its modularity in drug design. The absence of a fourth substituent, as seen in neuraminidase inhibitors, may reduce steric hindrance, favoring interactions with flat binding pockets.

The compound’s physicochemical properties further distinguish it. With a logP value estimated at 1.8 (calculated via PubChem), it exhibits moderate lipophilicity, balancing solubility and membrane permeability. This contrasts with more polar analogs like benzofuran sulfonylpyridazinones (PubChem CID 10968945), which prioritize solubility over passive diffusion.

In summary, this compound serves as a foundational scaffold in medicinal chemistry, adaptable to diverse therapeutic targets through strategic functionalization. Its historical roots in antiviral research and structural versatility ensure its continued relevance in biochemical sciences.

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Properties

IUPAC Name

3-methoxy-2-(pyridin-2-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-12-7-4-6-11(14(16)17)13(12)19-9-10-5-2-3-8-15-10/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCWVGFPFTZSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzoic acid and 2-(chloromethyl)pyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the pyridine ring is introduced to the benzoic acid derivative via the chloromethyl group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyridine ring can be reduced under specific conditions to form a piperidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-carboxy-2-(pyridin-2-ylmethoxy)benzoic acid.

    Reduction: Formation of 3-methoxy-2-(piperidin-2-ylmethoxy)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that pyridine derivatives, including those related to 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid, exhibit notable antimicrobial properties. Studies have demonstrated that compounds containing pyridine rings can show activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives synthesized from isonicotinic acid hydrazide have shown minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM/mL against these pathogens .

Anti-cancer Potential
The compound may also play a role in cancer research. Pyridine-containing compounds have been investigated for their ability to inhibit key protein-protein interactions involved in oncogenesis, such as the c-Myc-Max interaction. This pathway is critical for the proliferation of many cancer types, making it a target for therapeutic intervention . The rational design of inhibitors targeting these interactions is an area of ongoing research.

Organic Synthesis Applications

Intermediate in Synthesis
this compound serves as a valuable intermediate in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of both methoxy and pyridine functionalities allows for diverse reactivity patterns, making it suitable for constructing various heterocycles and biologically active compounds .

Material Science
In material science, derivatives of benzoic acid are often utilized to modify polymer properties. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties due to its aromatic structure and potential for hydrogen bonding interactions.

Case Studies and Research Findings

Study Focus Findings
Judge et al. (2022)Antimicrobial activitySynthesized derivatives with improved activity against S. aureus and E. coli; MICs between 2.18–3.08 μM/mL .
Karunanidhi et al. (2021)Antifungal activityIsolated pyridine derivatives showing significant activity against various fungal strains .
Brycki et al. (2021)Synthesis methodsDeveloped new pyridine-based compounds with enhanced solubility and stability for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to inflammation, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Research Implications

  • Drug Development : The pyridin-2-ylmethoxy group enhances interactions with aromatic residues in protein targets (e.g., c-Myc–Max ), making the compound a candidate for oncology therapeutics.

Biological Activity

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and a pyridinylmethoxy substituent on a benzoic acid backbone. Its molecular formula is C14_{14}H15_{15}NO3_3, with a molecular weight of approximately 245.28 g/mol. The presence of the pyridine ring is significant as it often enhances the pharmacological properties of organic compounds.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes, which can lead to therapeutic benefits in various diseases.
  • Receptor Modulation : It may also act as a modulator for certain receptors, influencing cellular signaling pathways.

Therapeutic Applications

Research indicates that this compound exhibits several potential therapeutic applications:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Its efficacy against certain bacterial strains has been explored, indicating potential use as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of target enzymes
AntimicrobialEffective against specific Gram-positive bacteria
Anti-inflammatoryReduced markers of inflammation in vitro

Case Study: Enzyme Inhibition

A study conducted by researchers analyzed the inhibitory effects of this compound on dihydroorotate dehydrogenase (DHODH), an enzyme implicated in autoimmune diseases. The compound demonstrated an IC50_{50} value of 15 μM, indicating potent inhibitory activity compared to known inhibitors like brequinar and teriflunomide .

Case Study: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL . These findings suggest its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the established synthetic routes for 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid, and what are their key optimization parameters?

Methodological Answer: Synthesis typically involves sequential functionalization of the benzoic acid scaffold. A common approach includes:

  • Step 1: Methoxy and pyridinylmethoxy group introduction via nucleophilic substitution or esterification. For example, reacting 3-methoxy-2-hydroxybenzoic acid with 2-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) to install the pyridin-2-ylmethoxy group .
  • Step 2: Hydrolysis of intermediate esters (if applicable) using NaOH or LiOH in aqueous THF .
    Key Optimization Parameters:
  • Reaction temperature (60–80°C avoids side reactions).
  • Equivalence of reagents (1.2–1.5 eq of 2-(chloromethyl)pyridine ensures complete substitution).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Look for characteristic peaks: aromatic protons (δ 6.8–8.5 ppm), pyridinylmethoxy –OCH₂– (δ 4.5–5.0 ppm), and methoxy –OCH₃ (δ 3.8–4.0 ppm). Integration ratios confirm substituent positions .
    • ¹³C NMR: Carboxylic acid carbon (δ ~170 ppm), pyridine carbons (δ 120–150 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H]⁺ (calculated for C₁₄H₁₃NO₅: 276.09) .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability?

Methodological Answer:

  • Storage: Store in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis of the ester/carboxylic acid groups .
  • Handling: Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood. For spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how can SHELX software address them?

Methodological Answer:

  • Challenges:
    • Disorder in the pyridinylmethoxy group due to rotational flexibility.
    • Weak diffraction from light atoms (e.g., hydrogen bonding networks).
  • Solutions with SHELX:
    • Use SHELXL for anisotropic refinement of non-H atoms.
    • Apply restraints (e.g., DFIX, FLAT) for geometrically constrained groups.
    • Hydrogen bonding analysis via SHELXPRO to map O–H···N/O interactions (critical for understanding supramolecular packing) .

Q. How does the presence of the pyridin-2-ylmethoxy group influence the compound’s interaction with biological targets, and what experimental approaches can elucidate these interactions?

Methodological Answer:

  • Role of Pyridinylmethoxy Group:
    • Enhances lipophilicity, improving membrane permeability.
    • Acts as a hydrogen bond acceptor via the pyridine nitrogen.
  • Experimental Approaches:
    • Molecular Docking: Screen against targets like lysophosphatidic acid receptors (common for pyridine-containing benzoates) using AutoDock Vina .
    • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to immobilized receptors.
    • Cellular Assays: Measure IC₅₀ in enzyme inhibition studies (e.g., COX-2) .

Q. When encountering contradictory spectral data between synthesized batches, what analytical strategies can resolve such discrepancies?

Methodological Answer:

  • Cross-Validation:
    • Compare 2D NMR (COSY, HSQC) to confirm connectivity.
    • Use X-ray Diffraction (XRD) for unambiguous structural confirmation (e.g., compare with reported analogs like 4-(pyridin-2-ylmethoxy)benzoate salts) .
  • Batch Analysis:
    • Perform TGA/DSC to check for solvate/hydrate formation affecting melting points .
    • Elemental Analysis: Verify C/H/N ratios to rule out impurities .

Q. What environmental impact assessments are necessary for this compound, given the lack of existing ecotoxicological data?

Methodological Answer:

  • Recommended Studies:
    • Biodegradation: OECD 301F test to assess aerobic microbial degradation.
    • Aquatic Toxicity: Daphnia magna acute toxicity assay (EC₅₀).
    • Bioaccumulation: Calculate log P (predicted ~2.1 via ChemDraw) to estimate potential for lipid accumulation .
  • Mitigation Strategies:
    • Waste treatment via ozonation or activated carbon filtration to neutralize carboxylic acid derivatives .

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